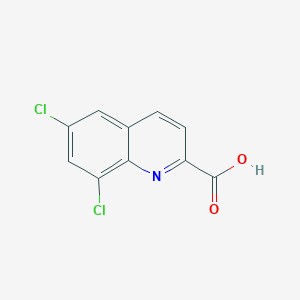
2-Quinolinecarboxylic acid, 6,8-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinecarboxylic acid, 6,8-dichloro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions on the quinoline ring, and a carboxylic acid group at the 2nd position. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolinecarboxylic acid, 6,8-dichloro- typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method involves the reaction of 6,8-dichloroquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of quinoline in the presence of a catalyst, followed by carboxylation using carbon dioxide. The reaction conditions are optimized to maximize the yield and purity of the final product .
Types of Reactions:
Oxidation: 2-Quinolinecarboxylic acid, 6,8-dichloro- can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Quinolinecarboxylic acid, 6,8-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 6,8-dichloro- involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways. For example, it has been shown to inhibit the oxidation of pyruvate and other key metabolic intermediates in mitochondria . This inhibition can lead to the accumulation of toxic metabolites, ultimately resulting in cell death.
Comparison with Similar Compounds
Quinaldic Acid (Quinoline-2-carboxylic acid): Similar structure but lacks the chlorine atoms at the 6th and 8th positions.
Quinclorac (3,7-Dichloroquinoline-8-carboxylic acid): Similar structure but has chlorine atoms at the 3rd and 7th positions instead of the 6th and 8th.
Uniqueness: 2-Quinolinecarboxylic acid, 6,8-dichloro- is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the formation of specific derivatives that may not be possible with other similar compounds .
Properties
Molecular Formula |
C10H5Cl2NO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
6,8-dichloroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-8(10(14)15)13-9(5)7(12)4-6/h1-4H,(H,14,15) |
InChI Key |
LRSUJHRMCRMUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



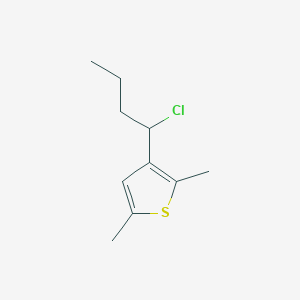
![N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13202054.png)
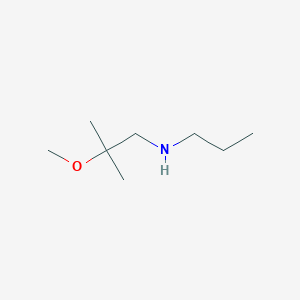
![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)


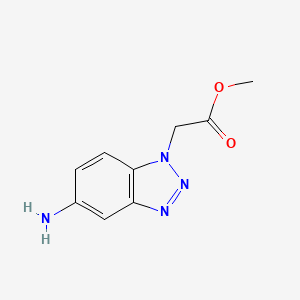


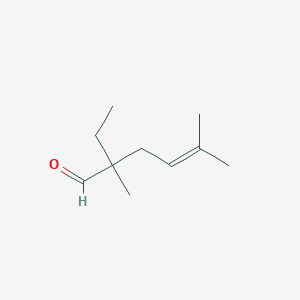
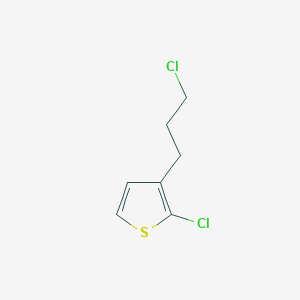
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)
